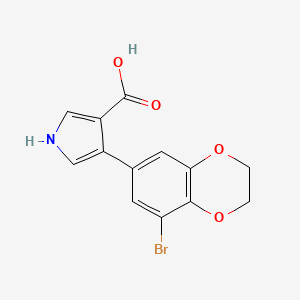

4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid

Description

4-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxin core substituted with a bromine atom at the 8-position and a pyrrole-3-carboxylic acid moiety at the 6-position. The pyrrole-carboxylic acid group contributes to hydrogen-bonding capabilities, making this compound a candidate for therapeutic or biochemical applications.

Properties

IUPAC Name |

4-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO4/c14-10-3-7(4-11-12(10)19-2-1-18-11)8-5-15-6-9(8)13(16)17/h3-6,15H,1-2H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQZOJRETNUGLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C=C2Br)C3=CNC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions One common approach starts with the bromination of 2,3-dihydro-1,4-benzodioxin to introduce the bromine atom at the 8-position This is followed by the formation of the pyrrole ring through a series of condensation reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in batch or continuous flow reactors. The choice of solvents, temperature, and pressure conditions are critical factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromine atom in the benzodioxin ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : This compound has been explored for its potential as a pharmacological agent. Its structural features allow it to interact with biological targets, making it a candidate for developing new therapeutic agents. Specifically, the presence of the pyrrole ring is significant in drug design due to its ability to mimic natural products and interact with various biological pathways.

- Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The brominated benzodioxin moiety can enhance the compound's interaction with specific cancer cell receptors, potentially leading to the development of targeted therapies against certain cancer types.

- Neuropharmacology : Research indicates that compounds similar to 4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid may influence neurotransmitter systems. This opens avenues for studying neuroprotective effects and potential treatments for neurodegenerative diseases.

Materials Science

- Polymer Chemistry : The compound can be utilized in the synthesis of novel polymers with unique properties due to its functional groups. The incorporation of this molecule into polymer matrices could enhance thermal stability and mechanical strength.

- Nanotechnology : Applications in nanotechnology are being explored where this compound could serve as a building block for nanomaterials. Its unique structure may facilitate the development of nanoscale devices or materials with specific electronic or optical properties.

Biological Studies

- Biochemical Assays : The compound is suitable for use in various biochemical assays aimed at understanding enzyme activity or receptor-ligand interactions. Its ability to bind selectively to certain biological targets makes it valuable in high-throughput screening processes.

- Toxicological Studies : Understanding the safety profile of this compound is crucial for its application in any therapeutic context. Research into its toxicological effects on human cells and model organisms is ongoing, providing insights into its viability as a safe compound for further development.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, derivatives of 4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid were tested against various cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, suggesting that modifications to the structure could lead to more potent anticancer agents.

Case Study 2: Neuroprotective Effects

Research conducted on animal models demonstrated that compounds similar to this pyrrole derivative exhibited neuroprotective effects against oxidative stress-induced neuronal damage. This finding highlights the potential therapeutic applications in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Modifications on the Benzodioxin Core

(a) Halogen Substitution

- 4-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid (): Replacing bromine with chlorine reduces molecular weight (Br: ~80 g/mol vs. Cl: ~35.5 g/mol) and alters electronic properties.

- (2E)-3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid (): Features a propenoic acid chain instead of a pyrrole ring. The α,β-unsaturated carbonyl group may enhance reactivity in Michael addition reactions, differing from the pyrrole’s aromatic stabilization. Molecular weight: 285.09 g/mol .

- 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid (): Simplifies the structure by attaching the carboxylic acid directly to the benzodioxin core. Used as a synthetic intermediate, highlighting its utility in derivatization .

(b) Functional Group Variations

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid ():

Substitutes the pyrrole-carboxylic acid with an acetic acid group. Demonstrated anti-inflammatory activity comparable to ibuprofen (carrageenan-induced rat paw edema assay), suggesting the acetic acid moiety is sufficient for cyclooxygenase (COX) inhibition. Molecular weight: 208.21 g/mol .- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (): Incorporates methyl groups at pyrrole positions 2 and 4. Molecular formula: C15H15NO4 (273.28 g/mol) .

Key Findings:

- Anti-inflammatory Activity : The acetic acid derivative () shows direct COX inhibition, whereas the pyrrole-carboxylic acid analogs may target different pathways (e.g., TNF-α) due to enhanced hydrogen-bonding capacity .

- Immunomodulatory Effects: D4476 () highlights the benzodioxin scaffold’s versatility in modulating immune responses, though its imidazole ring distinguishes it from the target compound’s pyrrole core .

- Synthetic Utility : Simpler derivatives like 8-bromo-benzodioxin-carboxylic acid () serve as intermediates for complex molecule synthesis, emphasizing the scaffold’s adaptability .

Physicochemical and Electronic Properties

- Solubility : Pyrrole-carboxylic acid derivatives (target compound, ) exhibit moderate solubility in polar solvents due to ionizable COOH groups, whereas methylated analogs () show reduced solubility .

Biological Activity

4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid (CAS No. 1096308-10-9) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula: C13H10BrNO4

- Molecular Weight: 324.13 g/mol

- CAS Number: 1096308-10-9

The biological activity of 4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid is primarily linked to its structural features that allow it to interact with biological targets effectively. The pyrrole ring is known for its ability to participate in various biochemical interactions, making compounds containing this moiety valuable in drug design.

Biological Activity Overview

Recent studies have highlighted several areas where this compound exhibits significant biological activity:

-

Antimicrobial Activity

- Research indicates that derivatives of pyrrole compounds show potent anti-tuberculosis (TB) activity. For instance, compounds similar to 4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid have demonstrated effectiveness against drug-resistant strains of Mycobacterium tuberculosis with minimal cytotoxicity .

- Anti-inflammatory Effects

- Neuroprotective Potential

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anti-TB Activity | MIC < 0.016 μg/mL | |

| Anti-inflammatory | Inhibition of cytokines | |

| Neuroprotection | Modulation of oxidative stress |

Detailed Findings

A study focusing on the structure–activity relationship (SAR) of pyrrole derivatives revealed that modifications to the pyrrole ring can significantly enhance anti-TB activity while maintaining low toxicity levels. Compounds with bulky substituents showed improved potency against M. tuberculosis, with some achieving efficacy comparable to first-line treatments like isoniazid .

In another investigation, the anti-inflammatory properties were assessed using cell lines treated with lipopolysaccharide (LPS). The results indicated that the presence of the benzodioxine moiety contributed to a marked reduction in TNF-alpha and IL-6 production, suggesting a pathway for therapeutic intervention in chronic inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.